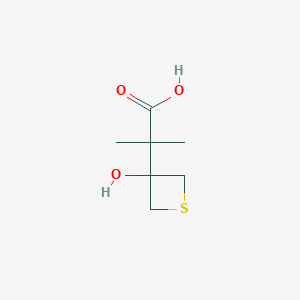
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid is a unique organic compound featuring a thietane ring, a four-membered sulfur-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid typically involves the formation of the thietane ring followed by functionalization. One common method is the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3-chloropropanoic acid with a thiol can yield the thietane ring, which can then be hydroxylated to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(3-Oxothietan-3-yl)-2-methylpropanoic acid.
Reduction: Formation of 2-(3-Hydroxythietan-3-yl)-2-methylpropanol.
Substitution: Formation of various substituted thietane derivatives.
科学的研究の応用
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, affecting their function. The thietane ring can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(3-Hydroxythiolan-3-yl)-2-methylpropanoic acid: Similar structure but with a five-membered ring.
2-(3-Hydroxythiophen-3-yl)-2-methylpropanoic acid: Contains a thiophene ring instead of a thietane ring.
Uniqueness
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid is unique due to its four-membered thietane ring, which imparts distinct chemical and physical properties. This ring strain can lead to unique reactivity patterns not observed in larger rings, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H12O3S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
2-(3-hydroxythietan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12O3S/c1-6(2,5(8)9)7(10)3-11-4-7/h10H,3-4H2,1-2H3,(H,8,9) |
InChIキー |
YWGQLCOWNLMQKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)C1(CSC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


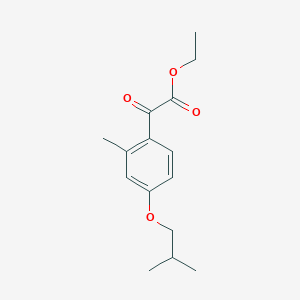
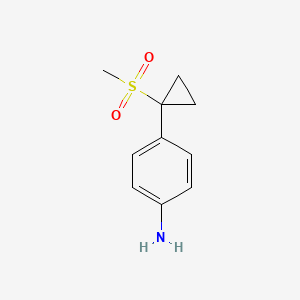
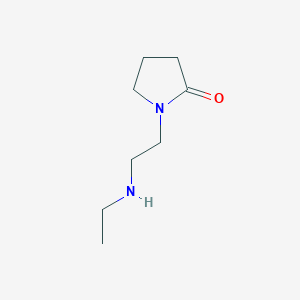
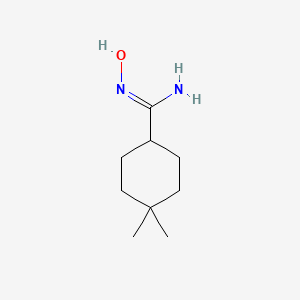
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
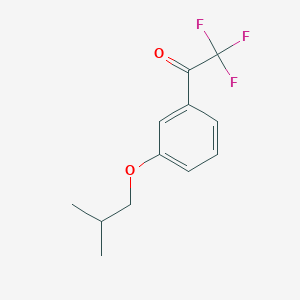


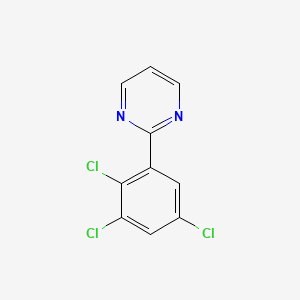

![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)


